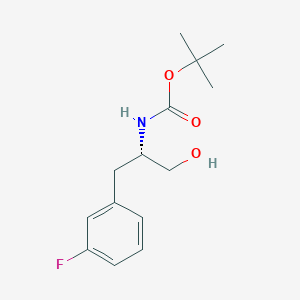

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

Description

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS: 944470-56-8) is a chiral carbamate derivative with a molecular formula of C₁₄H₂₀FNO₃ and a molecular weight of 269.31 g/mol . Its structure features a 3-fluorophenyl group, a hydroxypropan-2-yl backbone, and a tert-butyl carbamate protecting group. This compound is cataloged by American Elements as a fluorinated building block, primarily used in life science research and pharmaceutical synthesis. Key properties include:

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFNJNYQFXYDX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the reaction of (S)-3-fluorophenyl-3-hydroxypropan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Reduction of Carboxylic Acid Precursors

The compound is synthesized via reduction of N-Boc-3-fluoro-L-phenylalanine using borane-THF (BH₃·THF) in tetrahydrofuran (THF) at 0°C. This reduces the carboxylic acid group to a primary alcohol while retaining the Boc-protected amine and fluorophenyl moiety.

Reaction Conditions

| Precursor | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-Boc-3-fluoro-L-phenylalanine | BH₃·THF (1 M) | THF | 0°C → RT | 12 h | 74% |

After quenching with AcOH:MeOH (1:5) , the product is isolated via silica gel chromatography (hexanes/EtOAc, 1:1) .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, particularly in Mitsunobu reactions , to introduce phthalimide or other nucleophiles.

Example: Phthalimide Coupling

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| DIAD, Phthalimide, PPh₃ | THF, RT, 1–2 h | Boc-protected phthalimide derivative | 70–74% |

This reaction replaces the hydroxyl group with phthalimide, forming intermediates for further deprotection or functionalization .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions to expose the amine.

Typical Protocol

Oxidation of the Hydroxy Group

The primary alcohol can be oxidized to a ketone or aldehyde. While specific protocols are not detailed in accessible sources, standard oxidizing agents like CrO₃ or PCC are theoretically applicable.

Functional Group Compatibility

-

Fluorophenyl Group: Resists electrophilic substitution due to fluorine’s electron-withdrawing effects but participates in Suzuki-Miyaura couplings if halogenated.

-

Carbamate Stability: Stable under basic and weakly acidic conditions but cleaved by strong acids (e.g., TFA) or hydrogenolysis .

Reaction Optimization Insights

Scientific Research Applications

Medicinal Chemistry

(S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate has shown promise in drug development due to its structural characteristics that can influence biological activity:

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways, making this compound a candidate for further investigation in therapeutic applications.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in targeting specific cancer cell lines.

Agricultural Science

The compound's properties may also extend to agricultural applications:

- Pesticide Development : The fluorinated phenyl group may enhance the effectiveness of pesticides by improving their stability and bioactivity against pests.

- Plant Growth Regulators : Research into related compounds has indicated potential use as growth regulators, influencing plant metabolism and growth patterns.

Materials Science

In materials science, this compound can be utilized for:

- Polymer Synthesis : Its carbamate structure allows for incorporation into polymer chains, potentially enhancing material properties such as flexibility and thermal stability.

- Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings and adhesives that require durability under various environmental conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of similar carbamate derivatives on human cancer cell lines. The findings indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting that this compound might exhibit similar effects .

Case Study 2: Pesticide Efficacy

Research conducted on fluorinated compounds demonstrated enhanced efficacy against common agricultural pests. The study highlighted how modifications to the phenyl ring could significantly improve pest resistance and reduce application rates .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Phenyl vs. 3-Fluorophenyl Derivatives

- Compound 85: (S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate Key Difference: Replaces the 3-fluorophenyl group with a phenyl ring. Synthesis: Prepared via NaBH₄ reduction of N-Boc-protected intermediates .

Compound 24c–24e : tert-Butyl derivatives with p-tolyl , 4-methoxyphenyl , and other substituted aryl groups

Biphenyl Derivatives

- (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Key Difference : Incorporates a biphenyl-4-yl group instead of 3-fluorophenyl.

- Impact : Increased molecular weight (~380–400 g/mol ) and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

- Stereochemical Variants : The R- and S-isomers (CAS: 1426129-50-1 and 153037-40-2) exhibit distinct crystallographic packing behaviors, as resolved using SHELX software .

Functional Group Modifications

Hydroxy vs. Oxo Groups

Compound 86 : (S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate

tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate

Fluorinated Backbones

Stereochemical and Crystallographic Comparisons

- Enantiomeric Pairs :

- Safety Profiles :

- The biphenyl analog (CAS: 1426129-50-1) is classified as ≤100% hazardous, while the target compound (CAS: 944470-56-8) carries specific warnings for toxicity and irritation .

Biological Activity

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate, with the CAS number 944470-56-8, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20FNO3

- Molecular Weight : 269.31 g/mol

- IUPAC Name : tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate

- Synonyms : tert-butyl [(1S)-1-(3-fluorobenzyl)-2-hydroxyethyl]carbamate

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.

Potential Biological Activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance membrane permeability, allowing for better interaction with bacterial cells.

- Anticancer Properties : The compound may influence the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Inhibiting this pathway has been a target for developing anticancer therapies .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate in a laboratory setting?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to form the carbamate .

- Step 2 : Coupling the fluorophenyl moiety via Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd(PPh₃)₄ and aryl boronic acids) .

- Step 3 : Hydroxyl group introduction through epoxide ring-opening or reduction of ketones (e.g., NaBH₄ in methanol) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are standard .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .

- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis of the carbamate group . Stability data indicate no decomposition under these conditions for up to 12 months .

Q. What spectroscopic techniques are effective for characterizing the purity and structure of this compound?

- 1H/13C NMR : Confirm stereochemistry and integration ratios (e.g., δ 1.4 ppm for Boc tert-butyl protons, δ 6.8–7.2 ppm for fluorophenyl aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]+: 327.4) .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Optically pure (S)-isomers are confirmed by specific rotation ([α]D²⁵ = +15° to +20° in CHCl₃) .

- Asymmetric Catalysis : Employ Sharpless epoxidation or enzymatic methods (e.g., lipases for kinetic resolution) to enhance enantiomeric excess (ee >99%) . Contradictions in ee values between batches require rigorous NMR and polarimetry validation .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Address outliers using the "L.S. 10" command to dampen overfitting .

- Validation : Cross-check with Mercury software (CCDC) for hydrogen-bonding networks and packing motifs. Discrepancies in unit cell parameters may arise from solvent inclusion; repeat crystallization in anhydrous conditions .

Q. How can computational modeling predict hydrogen bonding and crystal packing?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify low-energy conformers. Compare with experimental IR spectra (e.g., O-H stretch at 3300–3500 cm⁻¹) .

- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., O-H···O and N-H···F bonds). For example, the hydroxypropan group forms a 2.8 Å hydrogen bond with adjacent carbamate carbonyls .

- Packing Simulations : Monte Carlo methods in Materials Studio to predict polymorphism. Experimental vs. simulated PXRD patterns resolve discrepancies (e.g., preferred orientation in needle-shaped crystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.